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Compound of Interest

Compound Name: 10H-Phenothiazine 5,5-dioxide

Cat. No.: B075397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on

10H-Phenothiazine 5,5-dioxide and its derivatives. This document consolidates key findings

on the synthesis, physicochemical properties, and significant biological activities of this class of

compounds, with a focus on their potential in drug development. All quantitative data has been

summarized into structured tables for comparative analysis, and detailed experimental

protocols for key assays are provided. Furthermore, critical signaling pathways and

experimental workflows are visualized using diagrams generated with Graphviz to facilitate a

deeper understanding of the underlying mechanisms.

Chemical and Physical Properties
10H-Phenothiazine 5,5-dioxide is a tricyclic heterocyclic compound with the molecular

formula C12H9NO2S and a molecular weight of approximately 231.27 g/mol .[1] The core

structure consists of a phenothiazine nucleus where the sulfur atom is oxidized to a sulfone

group. This modification significantly influences the electronic and conformational properties of

the molecule, impacting its biological activity.
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Property Value Reference

CAS Number 1209-66-1 [1]

Molecular Formula C12H9NO2S [1]

Molecular Weight 231.27 g/mol [1]

Appearance

White to light yellow or light

orange crystalline solid or

powder

[1]

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis of 10H-Phenothiazine 5,5-dioxide and Its
Derivatives
The primary method for the synthesis of 10H-Phenothiazine 5,5-dioxide involves the oxidation

of 10H-phenothiazine. This is commonly achieved using an oxidizing agent such as hydrogen

peroxide in a suitable solvent like glacial acetic acid.[2][3] Various derivatives can be

synthesized by modifying the starting phenothiazine material or by further reactions on the

10H-Phenothiazine 5,5-dioxide core.
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Derivative
Starting
Material

Reagents and
Conditions

Yield (%) Reference

10-(3-(4-(2-

hydroxyethyl)pro

pyl)-2-

(trifluoromethyl)-

10H-

phenothiazine-

5,5-dioxide

dihydrochloride

10-(3-(4-(2-

hydroxyethyl)pip

erazin-1-

yl)propyl)-2-

(trifluoromethyl)-

10H-

phenothiazine-5-

oxide

dihydrochloride

H2O2, Acetic

acid, room

temperature, 30

h

Quantitative [4]

Substituted 1-

nitro-10H-

phenothiazine-

5,5-dioxides

Substituted 1-

nitro-10H-

phenothiazines

30% Hydrogen

peroxide, Glacial

acetic acid

Not specified [3]

Experimental Protocol: Synthesis of 10-(3-(4-(2-
hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-
phenothiazine-5,5-dioxide dihydrochloride[4]

In a round-bottom flask, dissolve 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-

(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride (0.018 mol) in acetic acid (60

mL).

Add hydrogen peroxide (0.037 mol) to the solution and stir the mixture at room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an elution

system of Acetone:CHCl3:MeOH (1:1:1).

After completion of the reaction (approximately 30 hours), transfer the reaction mixture to a

beaker.

Add water and basify the solution using sodium carbonate.

Extract the product with dichloromethane.
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Further purification steps, if necessary, can be performed using standard chromatographic

techniques.

Biological Activities
Derivatives of 10H-Phenothiazine 5,5-dioxide have demonstrated a wide range of biological

activities, with significant potential in anticancer and antimicrobial applications. The sulfone

moiety is believed to play a crucial role in the enhanced activity of these compounds.

Anticancer Activity
Numerous studies have investigated the cytotoxic effects of 10H-Phenothiazine 5,5-dioxide
derivatives against various cancer cell lines. The mechanism of action is thought to involve the

induction of apoptosis and the modulation of key signaling pathways involved in cell

proliferation and survival.[5][6][7] Phenothiazines have been shown to interfere with critical

cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 cascades,

leading to the inhibition of cell growth and the induction of programmed cell death.[5][6]
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Compound Cancer Cell Line IC50 (µM) Reference

PEGylated

phenothiazine (PP)
HeLa (cervical cancer) 229.1 [8]

PEGylated

phenothiazine (PP)
MeWo (skin cancer) 251.9 [8]

PEGylated

phenothiazine oxide

(PPO)

HepG2 (liver cancer) 161.3 [8]

PEGylated

phenothiazine oxide

(PPO)

MCF7 (breast cancer) 131.7 [8]

PEGylated

phenothiazine (PP)

CT26 (mouse colon

carcinoma)
47.89 [8]

PEGylated

phenothiazine oxide

(PPO)

CT26 (mouse colon

carcinoma)
24.19 [8]

Trifluoperazine
PC-3 (prostatic

cancer)
6.67 [9]

Phenothiazine-based

compound
U-87 (glioblastoma) 4.88 [9]

Phenothiazine-based

compound

SaOS-2

(osteosarcoma)
7.75 [9]

Phenothiazine-based

compound
Daudi (lymphoma) 0.59 [9]

Phenothiazine-based

compound

LS174T

(adenocarcinoma)
0.78 [9]

Phenothiazine-based

compound
U2OS (sarcoma) 5.17 [9]

Phenothiazine

derivative with methyl

KG1a (bone cancer) 1.14 [9]
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thio at C2 and a

piperazinylpropyl

chain at N10

Chalcone-based

phenothiazine with

dodecyl at N10 and

trimethoxyphenyl

group

MCF-7 (breast

cancer)
12 [9]

Azobenzyliminopheno

thiazine

MCF-7 (breast

cancer)
34.61 [9]

Piperazine-based

phenothiazine with

N,N-dimethyl-2-(4-

propylpiperazin-1-

yl)ethan-1-amine at

N10

MDA-MB-231 (breast

cancer)
1.16 [9]

Phenothiazine

carboxamide

derivative with N-(4-

(3-(piperazin-1-

yl)propoxy)phenyl)ace

tamide at N10

BT474, MDA-MB-231,

MCF-7 (breast

cancer)

9.33 - 11.82 [9]

(E)-2-(2-((E)-1-(10H-

phenothiazin-2-

yl)ethylidene)hydrazin

yl)-5-(2-(4-

methoxyphenyl)hydra

zono)thiazol-4(5H)-

one

A549 (lung cancer) 5.37 µg/mL [9]

Phenothiazine-based

compound
H358 (lung cancer) 1.30 [9]

Phenothiazine-based

compound
H1299 (lung cancer) 7 [9]
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Phenothiazine-based

amide-ornamented

dihydropyridine

SW1990, AsPC1,

BxPC3, Panc1

(pancreatic cancer)

6.31 - 8.63 [9]

Thiazolo[5,4-

b]phenothiazine with

naphthalene

substituent

THP-1, HL-60

(leukemic cells)
21.6, 67.26 [9]

10-((2-

nitrophenyl)sulfonyl)-1

0H-phenothiazine

U87, U251

(glioblastoma)
Not specified [9]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the 10H-Phenothiazine
5,5-dioxide derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value (the concentration of the compound that inhibits 50% of cell

growth).
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Antimicrobial Activity
Derivatives of 10H-Phenothiazine 5,5-dioxide have also shown promising activity against a

range of bacterial and fungal strains. The mechanism of action is likely related to the disruption

of microbial cell membranes and the inhibition of essential enzymatic processes.

Compound Microorganism MIC (µg/mL) Reference

Phenothiazine

derivatives

Acinetobacter

baumannii
50 - 600 [10]

Phenothiazine

derivatives

Biofilm of

Acinetobacter

baumannii

500 - >3000 [10]

10-Methyl-N-

(piperidin-1-

ylmethyl)-10H-

phenothiazine-3-

sulfonamide (5a)

S. aureus 12.5 [11]

10-Methyl-N-

(morpholinomethyl)-10

H-phenothiazine-3-

sulfonamide (5b)

S. aureus 6.25 [11]

N-((bis(2-

hydroxyethyl)amino)m

ethyl)-10-methyl-10H-

phenothiazine-3-

sulfonamide (5c)

S. aureus 12.5 [11]

10-Methyl-N-

(morpholinomethyl)-10

H-phenothiazine-3-

sulfonamide derivative

(14b)

S. aureus 3.125 [11]
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Experimental Protocol: Agar Well Diffusion Method for
Antimicrobial Susceptibility Testing
This method is used to assess the antimicrobial activity of a compound by measuring the zone

of inhibition of microbial growth on an agar plate.

Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or

broth.

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile

agar plate.

Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

Compound Application: Add a known concentration of the 10H-Phenothiazine 5,5-dioxide
derivative solution to each well.

Incubation: Incubate the plates at the appropriate temperature for the specific microorganism

(e.g., 37°C for 24 hours for bacteria).

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well

where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial

activity of the compound.

Signaling Pathways and Mechanisms of Action
The biological effects of 10H-Phenothiazine 5,5-dioxide and its derivatives are mediated

through their interaction with various cellular signaling pathways. Understanding these

pathways is crucial for the rational design of new therapeutic agents.

PI3K/Akt Signaling Pathway in Neuroprotection and
Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell

survival, proliferation, and apoptosis.[6][7] Phenothiazine derivatives have been shown to

modulate this pathway, leading to both neuroprotective and anticancer effects.[7][12] In the

context of neuroprotection, activation of the PI3K/Akt pathway can inhibit apoptosis and
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promote neuronal survival.[7][12] Conversely, in cancer cells, inhibition of this pathway can

suppress tumor growth and induce apoptosis.[6]
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Click to download full resolution via product page

Caption: Modulation of the PI3K/Akt signaling pathway by 10H-Phenothiazine 5,5-dioxide.

MAPK/ERK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway is another crucial signaling cascade that regulates cell growth, differentiation, and

survival.[5][13] Dysregulation of this pathway is a hallmark of many cancers. Phenothiazine

derivatives have been reported to interfere with the MAPK/ERK pathway, contributing to their

anticancer effects.[5][13]
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Caption: Interference of the MAPK/ERK signaling pathway by 10H-Phenothiazine 5,5-dioxide.
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Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of apoptosis, or

programmed cell death. Phenothiazine derivatives, including the 5,5-dioxide analogs, have

been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.

[14][15][16] This involves the activation of caspases, the regulation of Bcl-2 family proteins, and

the release of cytochrome c from the mitochondria.[14]
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Caption: Induction of apoptosis by 10H-Phenothiazine 5,5-dioxide via intrinsic and extrinsic

pathways.

Conclusion
10H-Phenothiazine 5,5-dioxide and its derivatives represent a versatile scaffold with

significant potential for the development of novel therapeutic agents. Their demonstrated

efficacy in preclinical models of cancer and infectious diseases, coupled with a growing

understanding of their mechanisms of action, provides a strong rationale for further

investigation. This technical guide serves as a comprehensive resource for researchers in the

field, summarizing the current state of knowledge and providing detailed methodologies to

facilitate future studies. The continued exploration of this chemical class holds promise for the

discovery of new and effective treatments for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9040145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9040145/
https://www.tandfonline.com/doi/pdf/10.1080/17568919.2025.2453417
https://pubmed.ncbi.nlm.nih.gov/33884726/
https://pubmed.ncbi.nlm.nih.gov/33884726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10988045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10988045/
https://pubmed.ncbi.nlm.nih.gov/31389591/
https://pubmed.ncbi.nlm.nih.gov/31389591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12668872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12668872/
https://www.researchgate.net/publication/395391448_Phenothiazine_Derivatives_and_Their_Impact_on_the_Apoptosis_Processes_A_Review
https://discovery.researcher.life/article/phenothiazine-derivatives-and-their-impact-on-the-apoptosis-processes-a-review/2b5d44785dbb39fbbb817c1e3f38d3cd
https://www.benchchem.com/product/b075397#review-of-10h-phenothiazine-5-5-dioxide-literature
https://www.benchchem.com/product/b075397#review-of-10h-phenothiazine-5-5-dioxide-literature
https://www.benchchem.com/product/b075397#review-of-10h-phenothiazine-5-5-dioxide-literature
https://www.benchchem.com/product/b075397#review-of-10h-phenothiazine-5-5-dioxide-literature
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075397?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

